1-(2-Aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , ] While the specific compound hasn't been explicitly studied, its structural similarity to known derivatives suggests potential applications in scientific research, particularly as a tool compound for studying biological pathways or as a starting point for the development of novel therapeutic agents.
1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for various biological activities, including anticancer properties. The compound's molecular formula is C15H17N5O, and it has a molar mass of approximately 283.33 g/mol.
1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one falls under the category of heterocyclic organic compounds. Specifically, it is classified as a pyrazolopyrimidine derivative, which features a fused pyrazole and pyrimidine ring system.
The synthesis of 1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents under specific conditions to yield the desired compound.
The synthesis typically employs liquid-solid phase transfer catalysis in a solvent like dimethylformamide (DMF) at room temperature. The structures of synthesized compounds can be elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the formation of the desired pyrazolo[3,4-d]pyrimidine core .
The molecular structure of 1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one includes a pyrazolo[3,4-d]pyrimidine framework with an aminoethyl group and a 4-methylbenzyl substituent.
Key structural data includes:
These structural elements contribute to its biological activity and solubility characteristics.
The compound can undergo various chemical reactions typical for heterocycles, including electrophilic substitutions and nucleophilic additions. For instance, the presence of the amino group allows for further functionalization through acylation or alkylation reactions.
Reactions involving this compound can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield during synthesis.
The mechanism of action for 1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one likely involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation or apoptosis.
Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit certain enzymes like Aldehyde Dehydrogenase 1A (ALDH1A), which is implicated in cancer metabolism and resistance mechanisms . This inhibition may lead to enhanced sensitivity to chemotherapeutic agents.
The compound is typically stored at room temperature and exhibits good stability under standard laboratory conditions.
Key chemical properties include:
1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in:
Pyrazolo[3,4-d]pyrimidin-4-one scaffolds represent a privileged heterocyclic system in drug discovery due to their structural mimicry of purine nucleobases. This mimicry enables competitive inhibition of adenosine-binding sites in enzymes and receptors, particularly kinases and phosphodiesterases. The scaffold’s rigidity facilitates optimal spatial positioning of pharmacophores, while its hydrogen-bonding capacity (N1, C2 carbonyl, and N5) enhances target binding affinity. Derivatives demonstrate tunable solubility through N1, C3, or C6 substitutions, making them versatile for pharmacokinetic optimization. Notably, the 4-one moiety contributes to metabolic stability by resisting oxidative degradation, a key limitation in simpler azole frameworks. Current applications span kinase inhibitors (e.g., Janus kinase antagonists), antiviral agents, and modulators of tubulin polymerization, underscoring the scaffold’s adaptability to diverse therapeutic targets.
ALDH1A1 (aldehyde dehydrogenase 1 family member A1) has emerged as a pivotal target in overcoming chemotherapy resistance, particularly in solid tumors. This enzyme catalyzes the oxidation of retinaldehyde to retinoic acid (RA), activating stemness-associated pathways that maintain cancer stem cell (CSC) populations. CSCs exhibit intrinsic resistance to conventional chemotherapeutics due to:
Table 1: ALDH1A1-Associated Mechanisms in Chemotherapy Resistance
Cancer Type | Resistance Mechanism | Clinical Impact |
---|---|---|
Ovarian Cancer | ↑ P-gp/BCRP via RA-dependent transcription | Reduced paclitaxel/topotecan accumulation [5] |
Breast Cancer | Wnt/β-catenin-ALDH1A1 axis promoting stemness | Tumor recurrence post-anthracycline therapy [7] |
Hepatocellular Carcinoma | Bidirectional regulation of DNA repair genes | Adaptive resistance to platinum agents [3] |
ALDH1A1 expression is epigenetically regulated through promoter hypomethylation and transcription factors (e.g., β-catenin/TCF4, NFκB). Its inhibition via small molecules or siRNA sensitizes resistant cells by suppressing RA synthesis and downstream survival pathways [3] [5] [7].
The optimization of heterocyclic cores has progressed from simplistic aromatic systems to functionally hybridized architectures. Pyrazolo[3,4-d]pyrimidin-4-one exemplifies this evolution through strategic modifications:
Table 2: Structural Innovations in Pyrazolo[3,4-d]Pyrimidin-4-One Analogues
Compound | Key Modification | Target | Molecular Weight |
---|---|---|---|
1-(2-Aminoethyl)-5-(4-methylbenzyl)- (CAS 1105196-83-5) | C5 4-methylbenzyl; N1 2-aminoethyl | ALDH1A1 | 283.33 g/mol [1] |
5-Amino-1-(4-methylphenyl)- (LIF372154383) | C5 amino; N1 4-methylphenyl | Undisclosed kinase | 241.25 g/mol [9] |
1,5-Dihydro-1,5-bis(hydroxymethyl)- (CID 157537) | C5/N1 hydroxymethyl | Antiviral | 196.17 g/mol [8] |
These innovations address limitations of early heterocycles, such as poor metabolic stability (imidazoles) or low solubility (unfused pyrimidines), positioning pyrazolo[3,4-d]pyrimidin-4-ones as superior scaffolds for targeting intracellular enzymes like ALDH1A1.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3